molecular formula C9H9N3O2 B1355465 Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate CAS No. 65364-63-8

Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate

Cat. No.: B1355465
CAS No.: 65364-63-8
M. Wt: 191.19 g/mol
InChI Key: CGJJSVUMDOTFHU-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyano group and an ethyl ester group attached to a pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with pyrimidine derivatives under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. The industrial process may also include purification steps such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydroxide

    Acids: Hydrochloric acid, sulfuric acid

    Solvents: Ethanol, methanol, water

Major Products Formed

    Carboxylic Acids: Formed through hydrolysis of the ester group

    Heterocyclic Compounds: Formed through cyclization reactions

Scientific Research Applications

Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(pyrimidin-2-yl)acetate involves its interaction with specific molecular targets. The cyano group and the pyrimidine ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 2-cyano-2-(pyrimidin-2-yl)acetate can be compared with other pyrimidine derivatives such as:

  • Ethyl 2-cyano-2-(pyridin-2-yl)acetate
  • Ethyl 2-cyano-2-(pyrimidin-4-yl)acetate
  • Ethyl 2-cyano-2-(pyrimidin-5-yl)acetate

These compounds share similar structural features but differ in the position of the substituents on the pyrimidine ring. The unique positioning of the cyano and ester groups in this compound contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

ethyl 2-cyano-2-pyrimidin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7(6-10)8-11-4-3-5-12-8/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJJSVUMDOTFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556853
Record name Ethyl cyano(pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65364-63-8
Record name Ethyl cyano(pyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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